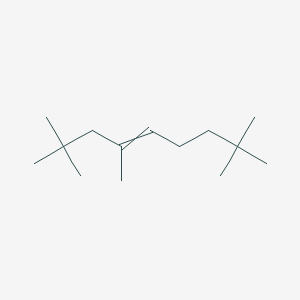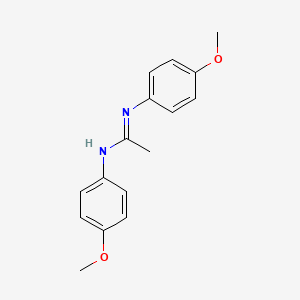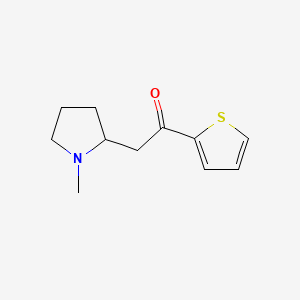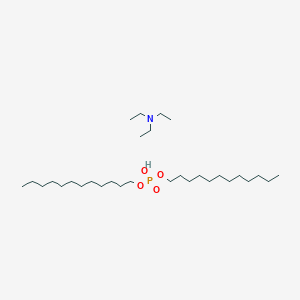
didodecyl hydrogen phosphate;N,N-diethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didodecyl hydrogen phosphate;N,N-diethylethanamine is a chemical compound with the molecular formula C24H51O4P. It is also known by other names such as dilauryl hydrogen phosphate and didodecylphosphoric acid . This compound is primarily used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Didodecyl hydrogen phosphate can be synthesized through the esterification of phosphoric acid with dodecanol. The reaction typically involves heating phosphoric acid with dodecanol in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature of around 100-150°C and removing water formed during the reaction to drive the equilibrium towards the formation of the ester .
Industrial Production Methods
In industrial settings, didodecyl hydrogen phosphate is produced in large quantities using continuous flow reactors. The process involves the same esterification reaction but is optimized for large-scale production. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Didodecyl hydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze back to phosphoric acid and dodecanol.
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: It can undergo substitution reactions where the dodecyl groups are replaced by other alkyl groups.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Hydrolysis: Phosphoric acid and dodecanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Alkyl-substituted phosphoric acid esters.
Applications De Recherche Scientifique
Didodecyl hydrogen phosphate is used in various scientific research applications, including:
Chemistry: It is used as a surfactant and emulsifying agent in chemical reactions.
Biology: It is used in the preparation of liposomes and other lipid-based delivery systems.
Medicine: It is used in drug formulation and delivery systems.
Industry: It is used in the production of detergents, lubricants, and other industrial products.
Mécanisme D'action
The mechanism of action of didodecyl hydrogen phosphate involves its ability to interact with lipid membranes. It can insert itself into lipid bilayers, altering their properties and affecting the function of membrane-bound proteins. This interaction is primarily due to its amphiphilic nature, with the hydrophobic dodecyl chains interacting with the lipid tails and the hydrophilic phosphate group interacting with the lipid head groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dilauryl phosphate
- Dodecyl phosphate
- Phosphoric acid didodecyl ester
Uniqueness
Didodecyl hydrogen phosphate is unique due to its specific combination of hydrophobic and hydrophilic properties, making it an effective surfactant and emulsifying agent. Its ability to interact with lipid membranes also sets it apart from other similar compounds .
Propriétés
Numéro CAS |
73750-06-8 |
|---|---|
Formule moléculaire |
C30H66NO4P |
Poids moléculaire |
535.8 g/mol |
Nom IUPAC |
didodecyl hydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C24H51O4P.C6H15N/c1-3-5-7-9-11-13-15-17-19-21-23-27-29(25,26)28-24-22-20-18-16-14-12-10-8-6-4-2;1-4-7(5-2)6-3/h3-24H2,1-2H3,(H,25,26);4-6H2,1-3H3 |
Clé InChI |
KYWWJZDFNIAYPL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCC.CCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


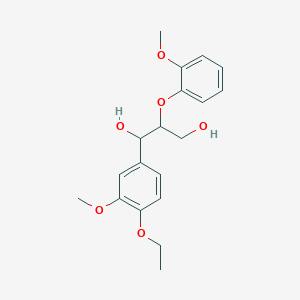
![9-(Diethylamino)-5H-benzo[a]phenothiazin-5-one](/img/structure/B14453840.png)
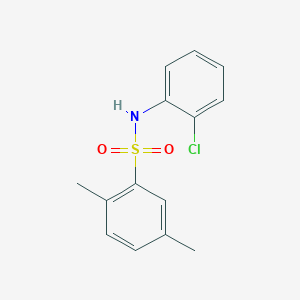
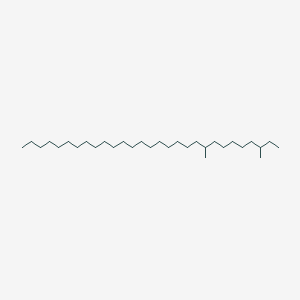
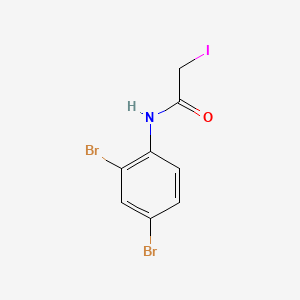
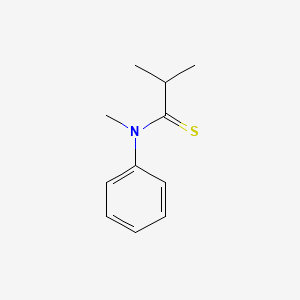
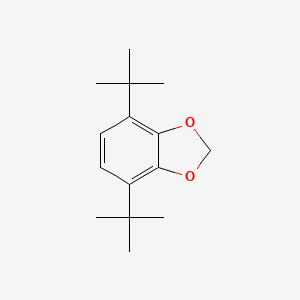



![Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate](/img/structure/B14453884.png)
